An In-Depth Technical Guide to N-ethyl-2,6-dimethylaniline: Structural Elucidation and Isomeric Landscape
An In-Depth Technical Guide to N-ethyl-2,6-dimethylaniline: Structural Elucidation and Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2,6-dimethylaniline is a substituted aromatic amine with significant relevance as a chemical intermediate in various manufacturing sectors, including pharmaceuticals and dyes. Its specific substitution pattern—an ethyl group on the nitrogen and two methyl groups flanking it on the aromatic ring—imparts unique steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive examination of N-ethyl-2,6-dimethylaniline, focusing on its core structural features, a detailed synthetic protocol, and a systematic analysis of its constitutional isomers. Furthermore, it outlines robust spectroscopic methodologies, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for unambiguous structural validation and differentiation from its isomers. This document is intended to serve as a foundational resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.
Core Compound Profile: N-ethyl-2,6-dimethylaniline
N-ethyl-2,6-dimethylaniline, also known by its IUPAC name N-ethyl-2,6-dimethylbenzenamine, belongs to the xylidine family of compounds. The core structure consists of an aniline molecule functionalized with an N-ethyl group and two methyl groups at positions 2 and 6 of the benzene ring. This ortho-disubstitution creates significant steric hindrance around the amino group, a feature that critically governs its chemical behavior.
The molecular formula of N-ethyl-2,6-dimethylaniline is C₁₀H₁₅N.[1] It has a molecular weight of approximately 149.23 g/mol .[1][2]
| Property | Value | Source |
| IUPAC Name | N-ethyl-2,6-dimethylaniline | - |
| CAS Number | 769-23-3 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Canonical SMILES | CCNc1c(cccc1C)C | - |
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}
Caption: 2D Structural Formula of N-ethyl-2,6-dimethylaniline.
Synthesis and Mechanistic Considerations
The synthesis of N-ethyl-2,6-dimethylaniline is most commonly achieved through the N-alkylation of its primary amine precursor, 2,6-dimethylaniline (also known as 2,6-xylidine).[1] A highly efficient and environmentally conscious method is reductive amination, which involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent.
The causality behind this choice of methodology is rooted in selectivity and efficiency. N-alkylation of anilines can be challenging, with risks of over-alkylation to form tertiary amines or even quaternary ammonium salts.[3] Reductive amination using a catalyst like Palladium on carbon (Pd/C) with a suitable hydrogen donor offers a controlled, high-yield pathway to the desired secondary amine.[3]
Experimental Protocol: Reductive Amination
This protocol is adapted from a similar synthesis of N-ethyl-2,6-diethylaniline and represents a standard procedure for this class of transformation.[3]
Step 1: Catalyst Activation
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To a flask containing 10% Palladium on carbon (Pd/C) (0.5 mmol), add 90 mL of 2-propanol.
-
Separately, dissolve ammonium formate (50 mmol) in 10 mL of water.
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Transfer the ammonium formate solution to the flask containing the Pd/C slurry.
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Stir the reaction mixture for 5 minutes at room temperature.
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Expert Insight: This initial step is crucial for the activation of the Pd/C catalyst. Ammonium formate serves as an in situ hydrogen donor, decomposing on the palladium surface to produce hydrogen gas, which is the active reducing species.
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Step 2: Reductive Amination
-
To the activated catalyst mixture, add 2,6-dimethylaniline (5 mmol) and acetaldehyde (5 mmol).
-
Stir the reaction vigorously for 30 minutes at room temperature.
-
Expert Insight: The reaction first involves the formation of an imine intermediate between the 2,6-dimethylaniline and acetaldehyde. The palladium catalyst then facilitates the hydrogenation of this imine to the final N-ethyl product. The steric hindrance from the two ortho-methyl groups helps to disfavor over-alkylation.
-
Step 3: Work-up and Purification
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst.
-
Remove the solvent (2-propanol and water) from the filtrate under reduced pressure at 45-50°C.
-
Dilute the resulting residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Distill the organic layer under reduced pressure to remove the dichloromethane.
-
Purify the final residue by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Cyclohexane) to yield pure N-ethyl-2,6-dimethylaniline.[3]
Caption: Workflow for the synthesis of N-ethyl-2,6-dimethylaniline.
The Isomeric Landscape
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₁₀H₁₅N, a multitude of constitutional isomers exist, which can be broadly categorized.
Constitutional Isomers
Constitutional isomers have different atom-to-atom connectivity. For N-ethyl-2,6-dimethylaniline, these include positional isomers and functional group isomers.
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Positional Isomers (Ring Substitution): These isomers differ in the positions of the methyl groups on the aniline ring.
-
N-ethyl-2,3-dimethylaniline
-
N-ethyl-2,4-dimethylaniline
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N-ethyl-2,5-dimethylaniline
-
N-ethyl-3,4-dimethylaniline
-
N-ethyl-3,5-dimethylaniline
-
-
Positional & Functional Isomers (Alkyl Group Rearrangement): These isomers involve moving the alkyl groups between the nitrogen atom and the ring, or changing their structure.
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N,N-dialkyl Isomers: e.g., N,N-dimethyl-2-ethylaniline, N,N-dimethyl-3-ethylaniline, N,N-dimethyl-4-ethylaniline.
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Primary Amine Isomers: e.g., 2-(2,6-dimethylphenyl)ethanamine.
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Other Ring Isomers: e.g., 4-ethyl-2,6-dimethylaniline.
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| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Class |
| N-ethyl-2,6-dimethylaniline | C₁₀H₁₅N | 149.23 | Secondary Amine |
| N-ethyl-3,5-dimethylaniline | C₁₀H₁₅N | 149.23 | Secondary Amine |
| N,N-diethylaniline | C₁₀H₁₅N | 149.24 | Tertiary Amine |
| N,N-dimethyl-4-ethylaniline | C₁₀H₁₅N | 149.23 | Tertiary Amine |
| 2,6-diethylaniline | C₁₀H₁₅N | 149.23 | Primary Amine |
digraph "Isomer_Relationships" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", penwidth=2]; edge [color="#5F6368", style=dashed, arrowhead=none];// Central Compound main[label="N-ethyl-2,6-dimethylaniline\n(C10H15N)", fillcolor="#FBBC05"]; // Isomers iso1 [label="Positional Isomer\n(Ring)\n\nN-ethyl-3,5-dimethylaniline"]; iso2 [label="Functional Isomer\n(Tertiary Amine)\n\nN,N-dimethyl-4-ethylaniline"]; iso3 [label="Functional Isomer\n(Primary Amine)\n\n2,6-diethylaniline"]; iso4 [label="Positional Isomer\n(Ring)\n\nN-ethyl-2,4-dimethylaniline"]; // Edges main -- iso1; main -- iso2; main -- iso3; main -- iso4;
}
Caption: Relationship between N-ethyl-2,6-dimethylaniline and its isomers.
Stereoisomers
N-ethyl-2,6-dimethylaniline is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks a plane of symmetry that would make it meso. Therefore, it does not have enantiomers or diastereomers under normal conditions.
Spectroscopic Analysis for Structural Validation
Unambiguous identification of N-ethyl-2,6-dimethylaniline and its differentiation from isomers is critically dependent on spectroscopic analysis.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
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¹H NMR Spectroscopy:
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Aromatic Region: Due to the symmetrical 2,6-disubstitution, the aromatic protons will appear as a characteristic pattern. There will be two signals: a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. This symmetry is a key diagnostic feature. Positional isomers like N-ethyl-2,4-dimethylaniline would show three distinct aromatic signals with different splitting patterns.
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Alkyl Region:
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The N-ethyl group will present as a quartet (for the -CH₂-) coupled to a triplet (for the -CH₃-).
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The two methyl groups at the 2- and 6-positions are chemically equivalent and will appear as a single sharp singlet.
-
-
Self-Validation: The presence of a single methyl singlet and the specific A₂B pattern (doublet and triplet) in the aromatic region are strong validators for the 2,6-dimethyl substitution pattern. Isomers like N,N-dimethyl-4-ethylaniline would instead show a singlet for the N-methyl groups and an A₂B₂ pattern (two doublets) in the aromatic region.
-
-
¹³C NMR Spectroscopy:
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Symmetry: The symmetry of N-ethyl-2,6-dimethylaniline results in fewer unique carbon signals than a less symmetric isomer. For the aromatic ring, only four signals are expected (C1, C2/C6, C3/C5, C4).
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Diagnostic Shifts: The chemical shifts of the N-alkyl and ring-alkyl carbons provide further confirmation.
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Self-Validation: Comparing the observed number of aromatic carbon signals to the number expected based on symmetry (e.g., 4 for the 2,6-isomer vs. 6 for the 2,4-isomer) is a powerful method for isomer differentiation.
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Protocol 2: Mass Spectrometry (MS)
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Molecular Ion Peak: All constitutional isomers with the formula C₁₀H₁₅N will exhibit the same molecular ion peak (m/z = 149) in their mass spectra. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition as C₁₀H₁₅N.
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Fragmentation Patterns: While the molecular ion is identical, the fragmentation patterns under Electron Ionization (EI) can be diagnostic. The most prominent fragmentation pathway for N-alkyl anilines is typically the loss of an alkyl radical from the nitrogen.
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For N-ethyl-2,6-dimethylaniline, a major fragment would be observed at m/z = 134, corresponding to the loss of a methyl radical (•CH₃) from the ethyl group ([M-15]⁺).
-
In contrast, for an isomer like N,N-dimethyl-4-ethylaniline, the primary fragmentation would be the loss of a methyl radical to give a fragment at m/z = 134, but the subsequent fragmentation pathways would differ.
-
Self-Validation: The unique fragmentation pattern, when analyzed by an experienced mass spectrometrist and compared against spectral libraries, serves as a molecular fingerprint to confirm the specific isomeric structure.
-
Conclusion
N-ethyl-2,6-dimethylaniline is a structurally distinct aromatic amine whose synthesis and characterization require precise analytical control. Its identity is defined by the specific arrangement of its ethyl and methyl substituents, which can be confirmed through a combination of synthetic strategy and spectroscopic analysis. Reductive amination provides a reliable route for its synthesis, while ¹H NMR, ¹³C NMR, and Mass Spectrometry offer a multi-faceted approach to its structural elucidation and, critically, its differentiation from a complex landscape of constitutional isomers. This guide provides the foundational knowledge and protocols necessary for researchers to confidently synthesize, identify, and utilize this important chemical intermediate.
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International Agency for Research on Cancer. 2,6-DIMETHYLANILINE (2,6-XYLIDINE). IARC Publications. [Link]
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Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry. [Link]
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Chemsrc. N-ethyl-2,6-dimethylaniline | CAS#:769-23-3. Chemsrc. [Link]
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PubChem. 2,6-Diethylaniline | C10H15N | CID 11369. National Center for Biotechnology Information. [Link]
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PubChem. N,n-diethyl-2,6-dimethylaniline | C12H19N | CID 520973. National Center for Biotechnology Information. [Link]
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SpectraBase. 2,6-Dimethyl-N,N-dimethylaniline. Wiley. [Link]
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precisionFDA. 2,6-DIMETHYL-N,N-DIMETHYLANILINE. U.S. Food and Drug Administration. [Link]
